An In-depth Technical Guide to the Synthesis and Characterization of Nickel(II) Trifluoromethanesulfonate
An In-depth Technical Guide to the Synthesis and Characterization of Nickel(II) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Nickel(II) trifluoromethanesulfonate (B1224126), also known as nickel(II) triflate (Ni(OTf)₂). This compound is a versatile and powerful Lewis acid catalyst increasingly employed in organic synthesis, particularly in cross-coupling reactions relevant to drug discovery and development. Its utility stems from its high reactivity, solubility in a range of organic solvents, and relative stability.
Synthesis of Nickel(II) Trifluoromethanesulfonate
The most common and straightforward synthesis of anhydrous Nickel(II) trifluoromethanesulfonate involves the reaction of nickel(II) carbonate with an excess of trifluoromethanesulfonic acid.[1] This method is advantageous due to the formation of volatile byproducts (water and carbon dioxide), which are easily removed.
Experimental Protocol:
A detailed experimental protocol for the synthesis of Nickel(II) trifluoromethanesulfonate is as follows:
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Reaction Setup: In a well-ventilated fume hood, nickel(II) carbonate is slowly added in small portions to an excess of trifluoromethanesulfonic acid with stirring. The reaction is exothermic and produces carbon dioxide gas.
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Reaction Completion: After the addition is complete and the effervescence has ceased, the reaction mixture is gently heated on a water bath to ensure the complete reaction of the nickel carbonate and to begin the removal of water.[1]
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Isolation of the Product: The resulting solution is filtered to remove any unreacted starting material. The filtrate is then concentrated by heating to evaporate the excess water and trifluoromethanesulfonic acid.[1]
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Purification and Drying: The concentrated solution is cooled, leading to the precipitation of the pale green solid Nickel(II) trifluoromethanesulfonate. The solid is collected by centrifugation or filtration and initially dried at a temperature below 100 °C.[1] For the preparation of the anhydrous salt, further drying is performed under reduced pressure at 100 °C for 8 hours.[1]
Below is a workflow diagram illustrating the synthesis process.
Physicochemical Properties
Anhydrous Nickel(II) trifluoromethanesulfonate is a pale green solid.[1] It is hygroscopic and should be handled and stored in an inert atmosphere to prevent hydration.[1]
| Property | Value | Reference |
| Molecular Formula | C₂F₆NiO₆S₂ | [2] |
| Molecular Weight | 356.83 g/mol | [2] |
| Appearance | Pale green solid | [1] |
| Melting Point | 100-106 °C | [1][3] |
| Solubility | Soluble in methanol, acetonitrile (B52724), DMF, and formamide. Partially soluble in water. | [1][4] |
Characterization of Nickel(II) Trifluoromethanesulfonate
A thorough characterization of the synthesized Nickel(II) trifluoromethanesulfonate is crucial to confirm its identity, purity, and suitability for its intended applications. The following are key characterization techniques and their expected results.
Spectroscopic Characterization
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Nickel(II) trifluoromethanesulfonate, the spectrum is dominated by the characteristic vibrations of the trifluoromethanesulfonate (triflate) anion.
| Wavenumber (cm⁻¹) | Assignment |
| ~1250-1280 | ν_as(SO₃) - Asymmetric SO₃ stretch |
| ~1150-1170 | ν(CF₃) - CF₃ stretch |
| ~1030 | ν_s(SO₃) - Symmetric SO₃ stretch |
| ~760 | δ(SO₃) - SO₃ deformation |
| ~640 | ν(S-C) - S-C stretch |
| ~575 | δ(CF₃) - CF₃ deformation |
| ~520 | δ(O-S-O) - O-S-O deformation |
Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR) and the hydration state of the salt.
The UV-Vis spectrum of Nickel(II) trifluoromethanesulfonate in solution is characteristic of an octahedral Ni(II) complex, typically showing weak d-d transitions. In acetonitrile, for instance, Ni(II) complexes often exhibit absorption bands in the visible and near-infrared regions. A representative UV-Vis spectrum of a Ni(II) complex in acetonitrile shows a maximum absorbance peak (λmax) around 396 nm.[5]
| Solvent | λmax (nm) |
| Acetonitrile | ~396 |
Thermal Analysis
Thermogravimetric analysis provides information about the thermal stability and decomposition of the compound. For hydrated forms of Nickel(II) trifluoromethanesulfonate, TGA will show a stepwise loss of water molecules followed by the decomposition of the anhydrous salt at higher temperatures. The anhydrous salt is reported to be stable up to 600 °C.[1] The decomposition of hydrated nickel salts typically occurs in distinct steps, with the loss of water of hydration occurring at lower temperatures, followed by the decomposition of the anhydrous salt to nickel oxide at higher temperatures.[6][7]
Structural Characterization
Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
Nickel(II) trifluoromethanesulfonate is an effective pre-catalyst for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide. The generally accepted mechanism for nickel-catalyzed Suzuki-Miyaura reactions involves a Ni(0)/Ni(II) catalytic cycle.
The diagram below illustrates a plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction using a Ni(II) pre-catalyst.
Cycle Description:
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Reduction: The Ni(II) pre-catalyst is reduced in situ to the active Ni(0) species.
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Oxidative Addition: The Ni(0) complex undergoes oxidative addition with the organohalide (Ar-X) to form a Ni(II) intermediate.
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Transmetalation: The organoboron reagent (R-B(OR)₂), activated by a base, transfers the organic group (R) to the nickel center, forming a new Ni(II) species and displacing the halide.
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Reductive Elimination: The two organic groups (Ar and R) on the nickel center couple and are eliminated as the final product (Ar-R), regenerating the active Ni(0) catalyst.
Safety and Handling
Nickel(II) trifluoromethanesulfonate is irritating to the skin, eyes, and respiratory tract. It is also hygroscopic.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store the compound in a tightly sealed container under an inert atmosphere.[1]
References
- 1. Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. cetjournal.it [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. (PDF) Crystal Structures of Trifluoromethanesulfonato [research.amanote.com]
